N-(4-nitrophenyl)-6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-NITROPHENYL)-6-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple nitro groups and a furan ring, suggests potential for significant chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-NITROPHENYL)-6-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as nitrophenyl derivatives and furan-based aldehydes. These intermediates are then subjected to condensation reactions under controlled conditions to form the final triazine derivative. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(4-NITROPHENYL)-6-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro groups present in the compound can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines, significantly altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce a wide range of functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules for various applications.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Its unique structure may offer therapeutic potential, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N2-(4-NITROPHENYL)-6-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(4-NITROPHENYL)-6-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE include other triazine derivatives with varying substituents. Examples include:
- N2-(4-Methylphenyl)-6-[(2E)-2-{[5-(3-Methylphenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine
- N2-(4-Chlorophenyl)-6-[(2E)-2-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}hydrazin-1-yl]-N4-phenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of N2-(4-NITROPHENYL)-6-[(2E)-2-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of nitro groups and furan ring, which may confer distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
Molecular Formula |
C26H19N9O5 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
4-N-(4-nitrophenyl)-2-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-6-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H19N9O5/c36-34(37)20-11-9-19(10-12-20)29-25-30-24(28-18-6-2-1-3-7-18)31-26(32-25)33-27-16-22-13-14-23(40-22)17-5-4-8-21(15-17)35(38)39/h1-16H,(H3,28,29,30,31,32,33)/b27-16+ |
InChI Key |
IGFPHPDPYTUCMF-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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